

# Investigating the Antineoplastic Activity of BI-860585: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BI-860585

Cat. No.: B1192380

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**BI-860585** is an orally bioavailable, potent, and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTORC1 and mTORC2 complexes.<sup>[1]</sup> This dual inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers, leading to the induction of apoptosis and a reduction in tumor cell proliferation.<sup>[1]</sup> Preclinical studies have demonstrated its activity against a range of sarcoma cell types, and a Phase 1 clinical trial has evaluated its safety and efficacy as a monotherapy and in combination with other agents in patients with advanced solid tumors.<sup>[2]</sup> This technical guide provides a comprehensive overview of the antineoplastic activity of **BI-860585**, including its mechanism of action, clinical trial data, and detailed experimental protocols for its investigation.

## Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

**BI-860585** exerts its antineoplastic effects by inhibiting the kinase activity of both mTORC1 and mTORC2.<sup>[1]</sup> The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated, promoting tumorigenesis.

**BI-860585**, as an ATP-competitive inhibitor, binds to the kinase domain of mTOR, preventing the phosphorylation of its downstream substrates.<sup>[1]</sup> Inhibition of mTORC1 leads to decreased phosphorylation of p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell growth. The inhibition of mTORC2 is characterized by the reduced phosphorylation of Akt at serine 473 (S473), which in turn affects cell survival and metabolism.<sup>[2]</sup>



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Investigating the Antineoplastic Activity of BI-860585: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1192380#investigating-the-antineoplastic-activity-of-bi-860585>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)